molecular formula C11H7Cl2NO B8497507 1-(2,6-dichlorophenyl)-1H-pyrrole-2-carbaldehyde

1-(2,6-dichlorophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B8497507
M. Wt: 240.08 g/mol
InChI Key: FIWDQMQPDSUVKH-UHFFFAOYSA-N
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Patent
US07867949B2

Procedure details

Under ice-cooling, 7.67 g of phosphorus oxychloride was added dropwise to 4 g of N,N-dimethylformamide. The mixture was stirred at room temperature for 30 minutes, and 2.1 g of 1-(2,6-dichlorophenyl)-1H-pyrrole was added thereto. The resulting mixture was stirred at 60° C. for 2 hours, allowed to cool to room temperature, and then poured into ice water. The mixture was adjusted to pH 4 by an addition of a 2N aqueous sodium hydroxide solution, and then extracted with ethyl acetate two times. The organic layers were combined, washed successively with water and an aqueous saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue was subjected to silica gel chromatography to obtain 0.80 g of 1-(2,6-dichlorophenyl)-1H-pyrrole-2-carbaldehyde of the formula:
Quantity
7.67 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[Cl:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([Cl:13])[C:8]=1[N:14]1[CH:18]=[CH:17][CH:16]=[CH:15]1.[OH-].[Na+].CN(C)[CH:23]=[O:24]>>[Cl:13][C:9]1[CH:10]=[CH:11][CH:12]=[C:7]([Cl:6])[C:8]=1[N:14]1[CH:18]=[CH:17][CH:16]=[C:15]1[CH:23]=[O:24] |f:2.3|

Inputs

Step One
Name
Quantity
7.67 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
4 g
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)N1C=CC=C1
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 60° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate two times
WASH
Type
WASH
Details
washed successively with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous saturated sodium chloride solution, dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)N1C(=CC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: CALCULATEDPERCENTYIELD 33.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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